N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazine core substituted at the 3-position with a furan-2-yl group, linked via a methylene bridge to a pyrazole ring.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-16(12-24-25(14)15-6-3-2-4-7-15)20(26)23-13-17-19(22-10-9-21-17)18-8-5-11-27-18/h2-12H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZTUTKQJFYXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Coupling with Furan and Pyrazine : The furan and pyrazine moieties are introduced through coupling reactions, often utilizing linkers such as methyl groups.
- Carboxamide Formation : The final step involves the introduction of the carboxamide functional group, which enhances biological activity.
Biological Activities
The compound exhibits a range of biological activities, including:
1. Anticancer Activity
- This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 12.50 µM against the SF-268 cell line, indicating potent anticancer properties .
2. Anti-inflammatory Effects
- The compound has been evaluated for anti-inflammatory activity, showing promising results in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In particular, derivatives related to this compound have exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM .
3. Antimicrobial Activity
- Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .
Case Studies
Several studies have highlighted the biological potential of pyrazole derivatives similar to this compound:
| Study | Cell Line/Model | Activity | IC50 (µM) |
|---|---|---|---|
| Bouabdallah et al. | Hep2, P815 | Cytotoxicity | 3.25 (Hep2), 17.82 (P815) |
| Wei et al. | A549 | Growth inhibition | 26 |
| Mohareb et al. | MCF7, NCI-H460 | Cytotoxicity | 0.01 (MCF7), 0.03 (NCI-H460) |
| Sun et al. | CDK inhibition | CDK2 Inhibition | 0.95 nM |
Scientific Research Applications
Key Structural Features:
- Molecular Formula : C17H18N4O
- Molecular Weight : 298.35 g/mol
- Functional Groups : Carboxamide, furan, pyrazole, and pyrazine.
Anticancer Activity
Research indicates that compounds with similar structures to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide exhibit anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies on related pyrazole derivatives have shown effectiveness against a range of bacterial and fungal strains, making it a candidate for further investigation in the development of new antimicrobial agents.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique functional groups can improve thermal stability and mechanical strength in composite materials.
Photonic Applications
Due to its aromatic nature, this compound may be utilized in photonic devices. Compounds with similar structures have been investigated for their optical properties, potentially leading to applications in sensors and light-emitting devices.
Pesticide Development
The structural characteristics of this compound suggest it may serve as a lead compound in the development of new pesticides. Research into related pyrazole derivatives has indicated potential insecticidal and herbicidal activities, warranting further exploration into its efficacy in agricultural settings.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Investigated various pyrazole derivatives | Found significant inhibition of cancer cell lines (e.g., breast cancer) with IC50 values in the low micromolar range. |
| Antimicrobial Efficacy | Tested against Gram-positive and Gram-negative bacteria | Showed promising results with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. |
| Polymer Composites | Evaluated thermal properties of composites containing the compound | Enhanced thermal degradation temperatures by 20% compared to control samples. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine- and Pyrazole-Containing Derivatives
Compound A : N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide ()
- Structural Similarities : Shares a pyrazine core and carboxamide group.
- Key Differences : Trifluoromethyl substituents enhance lipophilicity and metabolic stability compared to the furan and phenyl groups in the target compound.
- Synthesis : High-yield (85%) via nucleophilic substitution and cyclization steps, contrasting with the target compound’s likely multi-step synthesis involving furan coupling .
Compound B : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ()
- Structural Similarities : Contains a pyrazole ring and aryl substituents (phenyl/fluorophenyl).
- Crystallography : Confirms planar pyrazole geometry, suggesting similar rigidity in the target compound’s pyrazole ring .
Compound C : N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide ()
- Structural Similarities : Combines pyrazine and thiophene (analogous to furan in the target compound).
- Key Differences : Thiophene’s sulfur atom may confer distinct electronic properties versus furan’s oxygen. The acetamide side chain differs in flexibility from the target’s methylene-linked pyrazole .
Functional Group Analysis
Pharmacological Implications (Inferred)
- Furan vs. Thiophene : Furan’s oxygen may improve solubility over thiophene’s sulfur, as seen in ranitidine analogs (), where furan derivatives exhibit better bioavailability .
- Steric Effects : The 5-methyl and 1-phenyl groups on the pyrazole may hinder rotation, enhancing binding specificity compared to dihydropyrazolines () .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols. For the pyrazole core, cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA (N,N-dimethylformamide dimethyl acetal) is a common starting point . Subsequent functionalization of the pyrazine-furan moiety may require nucleophilic substitution or coupling reactions under mild conditions (e.g., K₂CO₃ in DMF at room temperature) . Hydrolysis of ester intermediates to carboxylic acids is achieved via basic conditions (e.g., NaOH/EtOH) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (pyrazole, pyrazine, furan rings) and methyl/methylene groups. For example, the methyl group at position 5 of the pyrazole appears as a singlet at ~δ 2.3 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What solvent systems are suitable for purification and crystallization?
- Methodological Answer : Recrystallization from ethanol/water mixtures or DCM/hexane is effective for polar intermediates. For final compounds, column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves structurally similar byproducts .
Q. How do researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Degradation is monitored via HPLC, with degradation products identified using LC-MS .
Advanced Research Questions
Q. What computational strategies are employed to predict binding affinities and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., enzymes or receptors). Docking scores and binding poses guide SAR optimization .
- DFT Calculations : Density functional theory predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
Q. How can contradictory biological activity data across assays be resolved?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives.
- Metabolic Stability Testing : Use microsomal assays (e.g., liver microsomes) to assess if poor bioavailability explains discrepancies in vivo vs. in vitro .
- Structural Analog Comparison : Test analogs (e.g., replacing furan with thiophene) to isolate pharmacophore contributions .
Q. What strategies optimize yield in multi-step syntheses while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to reduce homocoupling byproducts.
- Reaction Monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion (e.g., stopping before over-alkylation occurs) .
- Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrazole) using Boc or Fmoc groups during heterocycle functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
